Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromine and two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2,6-difluorobenzonitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include refluxing in methanol or other suitable solvents for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of metal-free synthetic routes is gaining popularity due to environmental and economic considerations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various hydroxylated or dehydrogenated products .
Scientific Research Applications
Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate
- Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Chloro-2,6-difluorophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H8BrF2NO3 |
---|---|
Molecular Weight |
332.10 g/mol |
IUPAC Name |
ethyl 5-(4-bromo-2,6-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8BrF2NO3/c1-2-18-12(17)9-5-10(19-16-9)11-7(14)3-6(13)4-8(11)15/h3-5H,2H2,1H3 |
InChI Key |
GQMDLQBMMRWQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.